molecular formula C21H28N2O3 B6122213 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine

1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B6122213
M. Wt: 356.5 g/mol
InChI Key: NMLQZHFCFUVKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine, also known as GBR 12909, is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the 1990s as a potential treatment for cocaine addiction due to its ability to selectively inhibit the dopamine transporter (DAT).

Mechanism of Action

1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 selectively inhibits the DAT, which leads to an increase in dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward and motivation, and its release is associated with feelings of pleasure and euphoria. By inhibiting the DAT, 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 enhances the effects of dopamine, leading to an increase in reward-seeking behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 are primarily related to its ability to increase dopamine levels in the brain. This leads to a range of effects, including increased locomotor activity, enhanced reward-seeking behavior, and an increase in the reinforcing effects of drugs of abuse. 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 in lab experiments is its high selectivity for the DAT, which allows for the investigation of the role of dopamine in reward and addiction without affecting other neurotransmitter systems. However, one limitation is that 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 has a relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, its potency can vary depending on the experimental conditions, which can make it challenging to compare results across studies.

Future Directions

There are several future directions for research on 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909. One area of interest is the potential therapeutic use of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 in the treatment of cocaine addiction. Studies have shown that 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 can reduce cocaine self-administration in animal models, indicating that it may be a promising treatment option. Another area of interest is the investigation of the role of dopamine in other psychiatric disorders, such as depression and anxiety. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 to optimize its use in lab experiments.

Synthesis Methods

1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with 2-methoxyphenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 in its pure form.

Scientific Research Applications

1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 has been extensively studied in the field of neuroscience due to its ability to selectively inhibit the DAT. This transporter is responsible for the reuptake of dopamine from the synaptic cleft, and its inhibition leads to an increase in dopamine levels in the brain. 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-methoxyphenyl)piperazine 12909 has been used in various studies to investigate the role of dopamine in reward and addiction, as well as its potential therapeutic use in the treatment of cocaine addiction.

properties

IUPAC Name

1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-16-19(24-2)10-9-17(21(16)26-4)15-22-11-13-23(14-12-22)18-7-5-6-8-20(18)25-3/h5-10H,11-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLQZHFCFUVKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CN2CCN(CC2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5265212

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